molecular formula C10H9BrN2S B8317798 6-Bromo-1-(ethylthio)phthalazine

6-Bromo-1-(ethylthio)phthalazine

Cat. No. B8317798
M. Wt: 269.16 g/mol
InChI Key: CEPCDQKDMJWXRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07759337B2

Procedure details

To a solution of 6-bromo-1-chlorophthalazine (0.22 g, 0.9 mmol) in acetonitile (5 mL) stirred at ambient was added sodium ethanethiolate (0.2 g, 2 mmol), and the mixture was stirred for 1 h. The mixture was diluted with ethyl acetate (100 mL), washed with sat. NH4Cl, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product was purified by chromatography eluting with 1-5% 2 M ammonia methanol/dichloromethane to give the 6-bromo-1-(ethylthio)phthalazine as pale yellow solid.
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](Cl)=[N:7][N:6]=[CH:5]2.[CH2:13]([S-:15])[CH3:14].[Na+]>C(#N)C.C(OCC)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([S:15][CH2:13][CH3:14])=[N:7][N:6]=[CH:5]2 |f:1.2|

Inputs

Step One
Name
Quantity
0.22 g
Type
reactant
Smiles
BrC=1C=C2C=NN=C(C2=CC1)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0.2 g
Type
reactant
Smiles
C(C)[S-].[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with sat. NH4Cl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography
WASH
Type
WASH
Details
eluting with 1-5% 2 M ammonia methanol/dichloromethane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C2C=NN=C(C2=CC1)SCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.